molecular formula C20H32O4 B148685 prostaglandin B1 CAS No. 13345-51-2

prostaglandin B1

Cat. No.: B148685
CAS No.: 13345-51-2
M. Wt: 336.5 g/mol
InChI Key: YBHMPNRDOVPQIN-VSOYFRJCSA-N
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Description

Prostaglandin B1 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots. This compound, specifically, is known for its involvement in smooth muscle contraction and vasodilation.

Mechanism of Action

Target of Action

Prostaglandins, including PGB1, primarily target prostanoid-specific receptors , which are G-protein-coupled receptors . These receptors are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, pain perception, and cell survival . The specific receptors for different prostaglandins include TP for TXA2, IP for PGI2, EPs for PGE2, FP for PGF2α, and DPs for PGD2 .

Mode of Action

Prostaglandins interact with their specific receptors, leading to the activation of various signaling pathways . This leads to the actuation of different signaling pathways by the same receptor .

Biochemical Pathways

Prostaglandins, including PGB1, play important roles in various biochemical pathways. They are involved in vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . These processes are particularly relevant in conditions such as pulmonary arterial hypertension (PAH) .

Pharmacokinetics

The pharmacokinetics of prostaglandins, including PGB1, are complex and can vary significantly between individuals . Prostaglandins are most often act as autocrine or paracrine signaling agents and most have relatively short half-lives . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PGB1 and their impact on bioavailability.

Result of Action

The action of prostaglandins results in a wide range of physiological effects. They control processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Biochemical Analysis

Biochemical Properties

Prostaglandin B1 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid via the cyclooxygenase pathway . The production of this compound depends on the availability of substrate and the presence of cyclooxygenases (COXs), constitutively expressed COX-1 or inducible COX-2 . The diversity of this compound action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . This compound signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific G-protein coupled receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins . The ability of the same this compound to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the this compound binds .

Temporal Effects in Laboratory Settings

It is known that this compound and other prostaglandins are not stored but are synthesized and released, as needed, and rapidly metabolized .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway . It is produced by the enzymatic action of cyclooxygenases on arachidonic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its amphipathic nature . It acts most often as autocrine or paracrine signaling agents and most have relatively short half-lives .

Subcellular Localization

It is known that this compound is synthesized as a Golgi membrane-associated protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin B1 typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, which is then subjected to a series of reactions, including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . These steps are carried out under controlled conditions to ensure high enantioselectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of chemoenzymatic methods has been explored to make the process more cost-effective and scalable . This involves the use of enzymes to catalyze specific steps in the synthesis, reducing the need for harsh chemical reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: Prostaglandin B1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroperoxides and other oxygenated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted prostaglandin derivatives.

Scientific Research Applications

Prostaglandin B1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Prostaglandin B1: this compound is unique in its specific receptor interactions and the resulting physiological effects. While other prostaglandins may have overlapping functions, this compound’s distinct receptor binding profile allows it to exert unique effects on smooth muscle contraction and vasodilation .

Properties

IUPAC Name

7-[2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHMPNRDOVPQIN-VSOYFRJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347609
Record name Prostaglandin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin B1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13345-51-2
Record name PGB1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROSTAGLANDIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TYI1PJ64T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin B1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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